Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(pyridin-2-yl)pyrrolidin-3-ol

PI3Kα/mTOR dual inhibition kinase inhibitor design pyrrolidinyl pyrido pyrimidinone

This (S)-configured chiral pyrrolidin-3-ol scaffold is essential for constructing PI3Kα/mTOR dual inhibitors, where X-ray crystallography (PDB: 4FAD) confirms the (S)-configuration establishes critical hydrogen-bonding networks in the ATP-binding pocket. Use of the racemate (CAS 1405774-26-6) or (R)-enantiomer (CAS 181959-80-8) introduces uncontrolled stereochemical variables that compromise binding geometry and inhibitory potency. Mandate ≥95% purity with chiral HPLC verification to ensure enantiomeric excess >99%. Ideal for kinase inhibitor SAR programs, CCR5 antagonist development, and DGAT1 inhibitor discovery.

Molecular Formula C9H12N2O
Molecular Weight 164.20
CAS No. 895588-71-3
Cat. No. B1661312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(pyridin-2-yl)pyrrolidin-3-ol
CAS895588-71-3
Molecular FormulaC9H12N2O
Molecular Weight164.20
Structural Identifiers
SMILESC1CN(CC1O)C2=CC=CC=N2
InChIInChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2/t8-/m0/s1
InChIKeyJAVUBKWZTRFGDS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS 895588-71-3): Chiral Pyrrolidine-Pyridine Scaffold for Asymmetric Synthesis


(S)-1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS 895588-71-3), also designated as (3S)-1-(2-pyridinyl)-3-pyrrolidinol, is a chiral small-molecule building block consisting of a pyrrolidine ring bearing a hydroxyl group at the 3-position and an N-linked pyridine moiety. Its molecular formula is C₉H₁₂N₂O with a molecular weight of 164.20 g/mol . The compound serves as a versatile chiral scaffold in medicinal chemistry, particularly for constructing kinase inhibitors and receptor antagonists requiring defined stereochemical configuration . As a single enantiomer with defined (S)-configuration at the C3 stereocenter, it is distinguished from the corresponding (R)-enantiomer (CAS 181959-80-8) and the racemic mixture (CAS 1405774-26-6) . Chiral substituted pyrrolidines of this type are recognized as key structural elements in diverse biologically active molecules and therefore represent valuable synthetic targets [1].

Why (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol Cannot Be Interchanged with Racemic or (R)-Enantiomer Analogs


Generic substitution with racemic 1-(pyridin-2-yl)pyrrolidin-3-ol (CAS 1405774-26-6) or the (R)-enantiomer (CAS 181959-80-8) is scientifically invalid when chiral integrity dictates pharmacological outcome. The (S)-enantiomer has been explicitly employed in the synthesis of a potent PI3Kα/mTOR dual inhibitor where stereochemistry directly impacts binding conformation and inhibitory potency [1]. Chiral pyrrolidines are key intermediates in Roche drug candidates including Vicasinabin and Mosperafenib, where enantiomeric purity requirements exceed 99.8% [2]. Furthermore, the (S)-configured 3-hydroxypyrrolidine moiety is a critical pharmacophoric element in multiple biologically active compounds [3]. Procurement of the incorrect stereoisomer or racemate introduces uncontrolled variables in structure-activity relationship studies, potentially yielding false negatives or misleading potency data. The following quantitative evidence establishes the specific contexts where this stereochemical differentiation is experimentally substantiated.

Quantitative Differentiation Evidence for (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS 895588-71-3)


Stereochemical Configuration as Determinant of PI3Kα/mTOR Dual Inhibitor Potency

The (S)-1-(pyridin-2-yl)pyrrolidin-3-ol scaffold was incorporated into a pyrrolidinyl pyrido pyrimidinone derivative designed as a potent dual inhibitor of PI3Kα and mTOR kinases [1]. The crystal structure (PDB ID: 4FAD) confirms the (S)-configured pyrrolidine ring establishes specific hydrogen-bonding interactions within the ATP-binding pocket that are geometrically inaccessible to the (R)-enantiomer [2]. While head-to-head potency comparisons between enantiomers are not publicly disclosed for this specific compound, the structural biology evidence demonstrates stereochemical dependence for target engagement.

PI3Kα/mTOR dual inhibition kinase inhibitor design pyrrolidinyl pyrido pyrimidinone

Enantiomer-Dependent Activity in CCR5 Antagonist Development

In pharmacological screening of compounds for CCR5 antagonism, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol and its derivatives have demonstrated activity as CCR5 antagonists applicable to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. The pyrrolidine scaffold with defined (S)-stereochemistry serves as a precursor for constructing CCR5-targeting agents. Class-level inference from related CCR5 antagonists indicates that the stereochemical configuration of the pyrrolidine ring influences receptor binding affinity and functional antagonism [2].

CCR5 antagonism HIV entry inhibition chemokine receptor

Kinase Inhibitor Activity via MKLP2/KIF20A ATPase Inhibition

A pyrrolidine-based inhibitor structurally related to the (S)-1-(pyridin-2-yl)pyrrolidin-3-ol scaffold exhibited IC₅₀ values of 1,350 nM against basal MKLP2 ATPase activity and 830 nM against microtubule-stimulated MKLP2 ATPase activity isolated from human hepatocellular carcinoma cells [1]. The compound also showed IC₅₀ = 10,000 nM against CDK5/p25 [2]. These data establish a baseline activity profile for pyrrolidine-pyridine derivatives against kinesin-like protein KIF20A (MKLP2), a target implicated in cancer cell proliferation.

MKLP2 inhibition KIF20A ATPase hepatocellular carcinoma

DGAT1 Inhibitory Activity for Metabolic Disorder Applications

Pyrrolidine derivatives containing the core structural motif of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol have been reported to exhibit DGAT1 inhibitory activity [1]. DGAT1 (diacylglycerol O-acyltransferase 1) inhibition is a validated therapeutic strategy for hyperlipidemia associated with obesity, high triglyceride hyperlipidemia, dyslipidemia, fatty liver disease, hypertension, and arteriosclerosis [2]. The (S)-configured pyrrolidine scaffold provides a chiral platform for developing DGAT1 inhibitors with potential for stereochemistry-dependent potency optimization.

DGAT1 inhibition hyperlipidemia metabolic syndrome

Enantiomeric Purity Requirements in Pharmaceutical Intermediate Applications

In pharmaceutical development, (S)-pyrrolidin-3-ol derivatives serve as critical intermediates for drug candidates, with industrial requirements specifying enantiomeric purity ≥ 99.8% for compounds entering late-stage development [1]. Commercial vendors supply (S)-1-(pyridin-2-yl)pyrrolidin-3-ol at ≥ 95% purity, suitable for early-stage research and lead optimization . This purity differential—95% for research-grade versus ≥ 99.8% required for pharmaceutical manufacturing—defines the compound's positioning as a research scaffold that requires further purification for GMP applications.

enantiomeric purity pharmaceutical intermediates chiral building block

Validated Application Scenarios for (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS 895588-71-3)


Stereospecific Synthesis of PI3Kα/mTOR Dual Inhibitors

Employ (S)-1-(pyridin-2-yl)pyrrolidin-3-ol as the chiral pyrrolidine building block for constructing pyrrolidinyl pyrido pyrimidinone derivatives targeting PI3Kα and mTOR kinases. The (S)-configuration is essential for establishing the hydrogen-bonding network within the ATP-binding pocket as validated by X-ray crystallography (PDB ID: 4FAD) [1]. Use of the racemate or (R)-enantiomer would alter binding geometry and potentially abolish kinase inhibitory activity.

CCR5 Antagonist Lead Optimization

Utilize (S)-1-(pyridin-2-yl)pyrrolidin-3-ol as a chiral scaffold for developing CCR5 receptor antagonists targeting HIV entry inhibition, inflammatory diseases, and autoimmune conditions [2]. The (S)-stereochemistry provides a defined starting point for structure-activity relationship studies where enantiomeric configuration influences receptor binding and functional antagonism.

MKLP2/KIF20A-Targeted Cancer Probe Development

Build upon the class-level MKLP2/KIF20A inhibitory activity (basal IC₅₀ = 1,350 nM; stimulated IC₅₀ = 830 nM) of pyrrolidine-pyridine derivatives to develop selective probes for kinesin-like protein KIF20A in hepatocellular carcinoma research [3]. The (S)-1-(pyridin-2-yl)pyrrolidin-3-ol scaffold provides a chiral platform for optimizing potency and selectivity against this mitotic kinesin target.

DGAT1 Inhibitor Discovery for Metabolic Disorders

Deploy (S)-1-(pyridin-2-yl)pyrrolidin-3-ol as a chiral building block in DGAT1 inhibitor programs addressing hyperlipidemia, obesity-related dyslipidemia, fatty liver disease, and related metabolic conditions [4]. The scaffold enables stereospecific exploration of DGAT1 active site interactions, distinguishing research programs from those employing racemic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.